Cas no 2580230-85-7 (Ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate)

Ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate is a chiral cyclobutane derivative featuring a trifluoromethyl group and an amino substituent, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The stereospecific (1s,3s) configuration ensures precise reactivity in asymmetric synthesis, while the ethyl ester moiety enhances solubility and handling. The trifluoromethyl group imparts metabolic stability and lipophilicity, beneficial for bioactive molecule design. This compound is particularly useful in the development of protease inhibitors, receptor modulators, and other small-molecule therapeutics. Its rigid cyclobutane scaffold offers conformational constraints, aiding in the optimization of drug-like properties. Suitable for further functionalization, it serves as a versatile building block in medicinal chemistry.
Ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate structure
2580230-85-7 structure
Product name:Ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate
CAS No:2580230-85-7
MF:C8H12F3NO2
Molecular Weight:211.181592941284
CID:5660564
PubChem ID:165890095

Ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-27726935
    • ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate
    • 2580230-85-7
    • Ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate
    • インチ: 1S/C8H12F3NO2/c1-2-14-6(13)7(8(9,10)11)3-5(12)4-7/h5H,2-4,12H2,1H3
    • InChIKey: DCNAAQFCSGPKCC-UHFFFAOYSA-N
    • SMILES: FC(C1(C(=O)OCC)CC(C1)N)(F)F

計算された属性

  • 精确分子量: 211.08201311g/mol
  • 同位素质量: 211.08201311g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 233
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1
  • トポロジー分子極性表面積: 52.3Ų

Ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27726935-10.0g
ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate
2580230-85-7 95.0%
10.0g
$8889.0 2025-03-19
Enamine
EN300-27726935-0.05g
ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate
2580230-85-7 95.0%
0.05g
$1737.0 2025-03-19
Enamine
EN300-27726935-0.25g
ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate
2580230-85-7 95.0%
0.25g
$1902.0 2025-03-19
Enamine
EN300-27726935-2.5g
ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate
2580230-85-7 95.0%
2.5g
$4052.0 2025-03-19
Enamine
EN300-27726935-0.1g
ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate
2580230-85-7 95.0%
0.1g
$1819.0 2025-03-19
Enamine
EN300-27726935-0.5g
ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate
2580230-85-7 95.0%
0.5g
$1984.0 2025-03-19
Enamine
EN300-27726935-5.0g
ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate
2580230-85-7 95.0%
5.0g
$5995.0 2025-03-19
Enamine
EN300-27726935-5g
ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate
2580230-85-7
5g
$5995.0 2023-09-10
Enamine
EN300-27726935-1g
ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate
2580230-85-7
1g
$2068.0 2023-09-10
Enamine
EN300-27726935-1.0g
ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate
2580230-85-7 95.0%
1.0g
$2068.0 2025-03-19

Ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate 関連文献

Ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylateに関する追加情報

Ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate (CAS No. 2580230-85-7): A Comprehensive Overview

Ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate, identified by its CAS number 2580230-85-7, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a cyclobutane core with specific stereochemistry and functional groups, has garnered attention due to its potential applications in drug development and medicinal chemistry. The presence of a trifluoromethyl group and an amino group on the cyclobutane ring contributes to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and biological studies.

The stereochemistry of Ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate is crucial for its biological activity. The specific configuration at the 1s and 3s positions ensures optimal interactions with biological targets, which is a key consideration in the design of novel therapeutic agents. This stereochemical precision is often achieved through advanced synthetic methodologies, including asymmetric synthesis and chiral resolution techniques. The compound's structure allows for selective binding to biological receptors, which is essential for achieving the desired pharmacological effects.

In recent years, there has been growing interest in the development of fluorinated compounds due to their enhanced metabolic stability and bioavailability. The trifluoromethyl group in Ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate contributes to these desirable properties. Fluorine atoms are known to influence the electronic distribution of molecules, leading to improved binding affinity and reduced susceptibility to metabolic degradation. This makes such compounds particularly attractive for use in drug design, where optimizing pharmacokinetic profiles is critical.

Research into Ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate has revealed its potential as a building block for more complex molecules. The carboxylate ester group provides a versatile handle for further functionalization, allowing chemists to explore various derivatives with tailored properties. For instance, this compound can be modified through nucleophilic substitution reactions or coupled with other bioactive moieties via amide bond formation. Such modifications are essential for developing novel drugs that target specific disease pathways.

The amino group in Ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate also offers opportunities for chemical manipulation. It can participate in hydrogen bonding interactions, which are crucial for the binding affinity of drug molecules to their targets. Additionally, the amino group can be used to introduce other functional groups or linkages, expanding the range of possible derivatives. These features make this compound a valuable asset in the pharmaceutical chemist's toolkit.

Recent studies have explored the biological activity of Ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate in various contexts. For example, researchers have investigated its potential as an intermediate in the synthesis of kinase inhibitors, which are important for treating cancers and inflammatory diseases. The trifluoromethyl group and the cyclobutane scaffold are known to enhance binding interactions with kinase active sites, making this compound a promising candidate for further development.

Another area of interest is the use of Ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate in the development of antimicrobial agents. The unique structural features of this compound may enable it to interact with bacterial enzymes or cell wall components in ways that conventional antibiotics do not. This could lead to the discovery of novel antimicrobial therapies that are effective against resistant strains of bacteria.

The synthesis of Ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate involves several key steps that highlight modern synthetic strategies. The construction of the cyclobutane ring can be achieved through ring-closing metathesis or cycloaddition reactions. The introduction of the trifluoromethyl group typically requires fluorination techniques such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Finally, the installation of the amino and ester groups involves nucleophilic additions or condensation reactions.

The stereochemical purity of Ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate is maintained through careful control over reaction conditions and purification methods. Chiral auxiliaries or catalysts may be employed during synthesis to ensure high enantiomeric excess. Additionally, spectroscopic techniques such as NMR and X-ray crystallography are used to confirm the structure and stereochemistry of the final product.

In conclusion, Ethyl (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylate (CAS No. 2580230-85-7) is a versatile compound with significant potential in pharmaceutical research and drug development. Its unique structural features, including the cyclobutane core、the trifluoromethyl group、and the amino group,make it a valuable scaffold for further chemical modifications and biological studies。The ongoing research into this compound underscores its importance as a building block for novel therapeutic agents targeting various diseases.

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